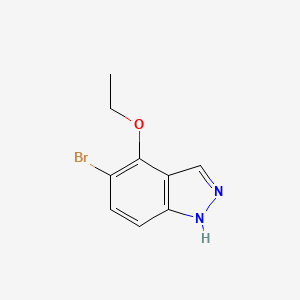

5-Bromo-4-ethoxy-1H-indazole

Description

5-Bromo-4-ethoxy-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5 and an ethoxy group (-OCH₂CH₃) at position 2. The ethoxy group contributes to the compound’s hydrophobicity and electronic profile, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name |

5-bromo-4-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-6-5-11-12-8(6)4-3-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZYANUDQSAWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630902 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-68-7 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850363-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-2-nitroaniline with bromine in the presence of a suitable catalyst to form the desired indazole derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-4-ethoxy-1H-indazole with structurally analogous indazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Physicochemical and Spectral Properties

- This compound :

- IR Spectroscopy : Expected peaks for N-H (~3300 cm⁻¹), C-O (ether, ~1100–1250 cm⁻¹), and C-Br (~500–600 cm⁻¹) .

- ¹H NMR : Ethoxy protons appear as a triplet (CH₂) at ~1.3 ppm and a quartet (OCH₂) at ~3.5–4.0 ppm. Aromatic protons resonate between 6.5–8.5 ppm, influenced by bromine’s deshielding effect .

Biological Activity

5-Bromo-4-ethoxy-1H-indazole is an organic compound belonging to the indazole family, characterized by the presence of a bromine atom and an ethoxy group. Its unique structure endows it with a range of biological activities that have garnered interest in medicinal chemistry, particularly for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the ethoxy group at the 4-position and bromine at the 5-position significantly influences its chemical reactivity and biological activity. This compound exhibits moderate solubility in organic solvents and has a molar mass of 227.06 g/mol, with a boiling point of approximately 363.4°C.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production, which are crucial for bacterial growth .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 62.5 - 125 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal action |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific enzymes involved in cell cycle regulation . The compound's interaction with molecular targets such as receptors or enzymes is critical for its anticancer activity.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | TBD | Enzyme inhibition leading to apoptosis |

| MCF-7 (breast cancer) | TBD | Disruption of cell cycle progression |

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, leading to altered enzymatic activity and cellular responses. For instance, it may inhibit enzymes implicated in cancer progression or bacterial survival, thereby enhancing its therapeutic potential.

Comparative Analysis with Related Compounds

This compound is structurally similar to other indazole derivatives, which also exhibit biological activities. However, the unique combination of bromine and ethoxy functionalities in this compound may enhance its pharmacological profile compared to analogs like 5-bromo-4-fluoro-1H-indazole or 5-bromo-4-methoxy-1H-indazole.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Ethoxy group at position 4 | Antimicrobial, anticancer |

| 5-Bromo-4-fluoro-1H-indazole | Fluoro group at position 4 | Potential anticancer activity |

| 5-Bromo-4-methoxy-1H-indazole | Methoxy group at position 4 | Moderate antimicrobial activity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against MRSA, showing significant inhibition of biofilm formation at concentrations as low as mg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines, suggesting its viability as a lead compound for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.